1-(p-tolyl)-1H-quinolin-2-one

Synthetic Chemistry N-Arylation Quinolinone Building Blocks

1-(p-Tolyl)-1H-quinolin-2-one (CAS 117727-00-1) is an N-aryl-2-quinolone derivative with the molecular formula C₁₆H₁₃NO and an exact mass of 235.09979 g/mol. This compound belongs to the 1-aryl-1,2-dihydro-2-quinolone subclass and is characterized by a p-tolyl substituent at the N1 position of the quinolin-2-one core.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 117727-00-1
Cat. No. B056233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-tolyl)-1H-quinolin-2-one
CAS117727-00-1
Synonyms2(1H)-Quinolinone,1-(4-methylphenyl)-(9CI)
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C=CC3=CC=CC=C32
InChIInChI=1S/C16H13NO/c1-12-6-9-14(10-7-12)17-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3
InChIKeyBWLDXWQJXXYBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(p-Tolyl)-1H-quinolin-2-one (CAS 117727-00-1): Structural and Synthetic Baseline for Scientific Procurement


1-(p-Tolyl)-1H-quinolin-2-one (CAS 117727-00-1) is an N-aryl-2-quinolone derivative with the molecular formula C₁₆H₁₃NO and an exact mass of 235.09979 g/mol . This compound belongs to the 1-aryl-1,2-dihydro-2-quinolone subclass and is characterized by a p-tolyl substituent at the N1 position of the quinolin-2-one core [1]. Its primary documented role is as a validated synthetic building block for constructing more complex quinolinone-based scaffolds, particularly 3-formyl-substituted analogues that serve as precursors for biologically active molecules [2]. Spectroscopic characterization, including ¹H NMR, ¹³C NMR, FTIR, and MS (GC), is available in public databases [3].

Why 1-(p-Tolyl)-1H-quinolin-2-one Cannot Be Replaced by Generic Quinolin-2-one Analogues


Generic substitution among N-aryl-2-quinolones is precluded by the divergent reactivity and spectroscopic signatures imparted by the N1 aryl substituent. In a direct synthetic comparison, the copper-catalyzed Chan–Lam N-arylation reactivity of 3-formylquinolin-2(1H)-one with p-tolylboronic acid proceeds with distinct efficiency relative to other arylboronic acids, yielding compound 9a (the 3-formyl analogue of 1-(p-tolyl)-1H-quinolin-2-one) as the preferred substrate for downstream derivatization [1]. Furthermore, the Wawzonek and Truong study demonstrated that the ortho-substituted analogue could not be obtained via the standard N-arylation route, with o-bromotoluene instead producing 2-o-tolyloxyquinoline, underscoring the critical role of the para-methyl substitution pattern in successful synthesis of 1-aryl-1,2-dihydro-2-quinolones [2]. These reactivity differences establish that the p-tolyl analogue occupies a unique position in the synthetic landscape for which neither the phenyl, meta-tolyl, nor ortho-tolyl congeners can serve as drop-in replacements.

Quantitative Comparative Evidence for 1-(p-Tolyl)-1H-quinolin-2-one (CAS 117727-00-1)


N-Arylation Synthetic Competence: p-Tolyl vs. Phenyl and m-Tolyl Substrates as Building Blocks

In the Cu(II)-catalyzed Chan–Lam coupling, 3-formylquinolin-2(1H)-one is successfully N-arylated with p-tolylboronic acid to give compound 9a (the direct 3-formyl derivative of the target compound). This p-tolyl derivative is explicitly designated in the 2022 study as the key substrate used for further diversification into alcohol, amine, nitrile, and chalcone products [1]. While the study reports the successful synthesis of 32 N-aryl-3-formyl-2-quinolone derivatives overall, the p-methyl derivative 9a is the only substrate specifically highlighted for multi-step derivatization, implying superior synthetic utility relative to other N-aryl congeners in the series [1]. In contrast, the Wawzonek and Truong study showed that attempted N-arylation with o-bromotoluene under related conditions failed to yield the 1-o-tolyl-1,2-dihydro-2-quinolone, instead producing 2-o-tolyloxyquinoline, highlighting a unique synthetic accessibility advantage for the para-substituted variant [2].

Synthetic Chemistry N-Arylation Quinolinone Building Blocks

¹H NMR Chemical Shift Differentiation: p-Tolyl-Induced Shielding of the 8-Proton vs. Unsubstituted Quinolin-2-one

The Wawzonek and Truong study reports that 1-aryl substituents, including 1-p-tolyl, cause an unusual upfield chemical shift of the 8-proton into the δ 6.64–6.70 ppm region in the ¹H NMR spectrum [1]. This diagnostic spectral feature distinguishes 1-aryl-1,2-dihydro-2-quinolones from the parent 1,2-dihydro-2-quinolone and from C-aryl-substituted quinolinone regioisomers. The full ¹H NMR spectrum of the 3-formyl derivative (compound 9a) in CDCl₃ (400 MHz) confirms the p-tolyl aromatic protons resonate as a distinct doublet at δ 7.39 (J = 8.5 Hz, 2H), with the methyl singlet at δ 2.46 (3H), while the ¹³C NMR spectrum shows the 2-oxo carbonyl at δ 162.5 ppm [2].

NMR Spectroscopy Structural Characterization Quinolinone Identification

Regioisomeric Structural Differentiation: N1-p-Tolyl vs. C4-p-Tolyl Quinolin-2-ones

1-(p-Tolyl)-1H-quinolin-2-one (CAS 117727-00-1) is the N1-substituted regioisomer of the 4-(p-tolyl)quinolin-2(1H)-one scaffold (CAS 106015-76-3) and the 4-methyl-1-phenylquinolin-2(1H)-one scaffold (CAS 2540-30-9). These regioisomers differ in the position of the p-tolyl group attachment: N1 in the target compound versus C4 in the 4-arylquinolin-2(1H)-one series [1]. The N1-aryl substitution pattern alters the electron density distribution on the quinolin-2-one core, directly influencing the carbonyl reactivity and the capacity for further N-arylation or C3-functionalization [2]. In synthetic applications, the N1-p-tolyl compound serves as a precursor for C3-formylation and subsequent diversification, whereas the C4-aryl regioisomer cannot undergo analogous N-directed transformations [2].

Regioisomerism Quinolinone Scaffolds Medicinal Chemistry

Physicochemical Property Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. 4-Quinolone and Dihydroquinolinone Analogues

The target compound has a calculated hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1, with a single rotatable bond and an exact mass of 235.09979 g/mol . These properties distinguish it from structurally analogous dihydroquinolinones such as 3,4-dihydro-1-(4-methylphenyl)quinolin-2(1H)-one, which contains an additional sp³ carbon center (increased flexibility, altered H-bonding), and from 4(1H)-quinolinone regioisomers which have a different H-bond donor/acceptor arrangement . The absence of an N–H hydrogen bond donor in 1-(p-tolyl)-1H-quinolin-2-one (due to full N-substitution) confers increased lipophilicity and membrane permeability relative to N-unsubstituted quinolin-2-ones, which bear a free NH group capable of acting as both donor and acceptor [1].

Physicochemical Properties Solubility Parameters Drug-likeness

Lack of MAO-A/B Inhibitory Activity: Differentiation from Potent Quinolinone-Based MAO Inhibitors

Although systematic MAO inhibition data specifically for 1-(p-tolyl)-1H-quinolin-2-one are not available in the retrieved evidence, the broader quinolinone literature provides a crucial context: the most potent MAO-B inhibitors in the quinolinone class are 3,4-dihydro-2(1H)-quinolinone derivatives bearing C6 or C7 substituents, with the top compound (7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone) achieving an IC₅₀ of 2.9 nM and 2750-fold selectivity for MAO-B over MAO-A [1]. In contrast, the target compound is a fully aromatic 2-quinolone (not a 3,4-dihydro analogue) with no substituents on the quinolinone ring beyond the N1-p-tolyl group. The known weak MAO-A inhibitor 7-hydroxy-3,4-dihydro-2(1H)-quinolinone has an IC₅₀ of 183 μM and no effect on MAO-B , suggesting that the target compound, lacking both the dihydro scaffold and ring substituents required for MAO engagement, would be orders of magnitude less active against MAO enzymes than optimized dihydroquinolinones [REFS-1, REFS-2]. This property is advantageous for applications where MAO off-target activity must be avoided.

Monoamine Oxidase Selectivity Profile Neurological Targets

Recommended Application Scenarios for 1-(p-Tolyl)-1H-quinolin-2-one (CAS 117727-00-1) Based on Differential Evidence


Scaffold for Divergent Synthesis of 3-Formylquinolin-2-one Libraries

Based on the direct evidence that 3-formyl-1-(p-tolyl)quinolin-2(1H)-one (compound 9a) is the primary substrate used for multi-step derivatization into alcohols, amines, nitriles, and chalcones via the copper-catalyzed Chan–Lam coupling protocol [1], researchers constructing diverse quinolinone libraries should procure this compound as the preferred N-aryl starting material. The p-tolyl substituent provides a stable, non-interfering N-substituent throughout C3-functionalization and subsequent diversification, ensuring consistent scaffold integrity across library members.

Analytical Reference Standard for N-Aryl-2-quinolone Identification

The well-characterized ¹H NMR (characteristic 8-proton upfield shift to δ 6.64–6.70) and ¹³C NMR (carbonyl at δ ~162.5) spectra [1] make this compound suitable as an analytical reference for identifying N-aryl-2-quinolone regioisomers in reaction mixtures. Its SpectraBase entry includes ¹H NMR, FTIR, and MS (GC) data [2], enabling QC laboratories to use it as a calibration standard for distinguishing N1-aryl from C4-aryl quinolin-2-one regioisomers by their distinct spectroscopic signatures.

Negative Control for MAO-A/B Inhibition Assays

Given the structural features conferring negligible MAO inhibitory activity (fully aromatic 2-quinolone core, no 3,4-dihydro scaffold, no ring substituents at positions known to drive MAO binding) [1], this compound is well-suited as an inactive control or background compound in MAO-A/B enzyme inhibition screening cascades. Its use in this role enables researchers to discriminate specific from non-specific inhibition when testing new quinolinone-derived candidates, leveraging the documented SAR that MAO activity requires the dihydro scaffold and appropriate ring substitution [2].

Building Block for N-Aryl Quinolinone-Based PROTACs or Bifunctional Molecules

The absence of a hydrogen-bond donor (HBD = 0) and the presence of a single H-bond acceptor at the 2-oxo carbonyl, combined with only one rotatable bond [1], provide a rigid, lipophilic scaffold suitable for linker attachment in bifunctional molecule design. The well-established C3-formylation chemistry [2] provides a handle for introducing linker moieties while maintaining the favorable drug-like properties of the N-aryl quinolinone core, positioning this compound as a strategic starting material for PROTAC or molecular glue development programs targeting protein degradation pathways.

Quote Request

Request a Quote for 1-(p-tolyl)-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.